

An In-depth Technical Guide to the Chemical Structure and Synthesis of Furazabol

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Furazabol, also known as 17α -methyl- 5α -androstano[2,3-c]furazan- 17β -ol, is a synthetic anabolic-androgenic steroid (AAS) that is a derivative of dihydrotestosterone (DHT).[1] Structurally, it is closely related to stanozolol, with the key difference being the presence of a furazan ring system fused to the A-ring of the steroid nucleus, in place of stanozolol's pyrazole ring.[1] This modification significantly influences its biological activity and metabolic fate. This guide provides a detailed overview of the chemical structure of **Furazabol** and a comprehensive description of its synthesis pathway, including experimental protocols and quantitative data.

Chemical Structure and Properties

Furazabol is a 17α -alkylated anabolic steroid, a structural feature that allows for oral bioavailability.[1] The core of the molecule is the androstane skeleton, a tetracyclic hydrocarbon system. The furazan ring, a five-membered aromatic heterocycle containing two nitrogen atoms and one oxygen atom, is fused at the 2 and 3 positions of the A-ring.[2]

Table 1: Chemical and Physical Properties of Furazabol



Property	Value	Reference(s)
Chemical Formula	C20H30N2O2	[3]
Molecular Weight	330.47 g/mol	[4]
IUPAC Name	(1S,2S,10S,13R,14S,17S,18S) -2,17,18-trimethyl-6-oxa-5,7- diazapentacyclo[11.7.0.0²,¹⁰.0⁴ ,*0¹⁴,¹*]icosa-4,7-dien-17-ol	[5]
CAS Number	1239-29-8	[6]
Melting Point	152-153 °C	[6]
Appearance	Needles from methanol	[6]

Synthesis Pathway of Furazabol

The synthesis of **Furazabol** is a multi-step process that begins with a suitable steroid precursor. The key transformation is the construction of the furazan ring onto the A-ring of the steroid nucleus. The most direct patented method involves the preparation of a 2,3-dihydroxyimino steroid intermediate, which is then cyclized to form the furazan ring.

The overall synthesis can be conceptually divided into two main stages:

- Formation of the 2,3-dihydroxyimino intermediate: This involves the introduction of two oxime functionalities at the C-2 and C-3 positions of the steroid A-ring. This is typically achieved by reacting a 2,3-dione steroid precursor with hydroxylamine.
- Cyclization to form the furazan ring: The 2,3-dihydroxyimino steroid is then treated with a base to induce cyclization and dehydration, yielding the fused furazan ring system of **Furazabol**.



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Figure 1: Overall synthesis pathway of **Furazabol**.

Step 1: Synthesis of 2,3-Dioxo-17 α -methyl-5 α -androstan-17 β -ol (Intermediate 1)

While a specific, detailed experimental protocol for the synthesis of this intermediate is not readily available in the public domain, the general approach involves the oxidation of the C-2 position of a 3-keto steroid. A common method for such transformations is the oxidation of the corresponding 2-bromo-3-keto steroid.

Conceptual Experimental Protocol:

- Bromination: 17β-hydroxy-17α-methyl-5α-androstan-3-one (Mestanolone) would be brominated at the C-2 position. This is often achieved using bromine in acetic acid.
- Dehydrobromination and Oxidation: The resulting 2-bromo-3-keto steroid can then be converted to the 2,3-dione. This can be accomplished through various methods, including reaction with a suitable oxidizing agent.

Step 2: Synthesis of 2,3-Dihydroxyimino-17 α -methyl-5 α -androstan-17 β -ol (Intermediate 2)

The 2,3-dione is then converted to the corresponding dioxime by reaction with hydroxylamine.

Experimental Protocol:

A general procedure for the formation of steroid oximes involves reacting the ketone with hydroxylamine hydrochloride in the presence of a base, such as pyridine or sodium acetate, in a suitable solvent like ethanol. The reaction mixture is typically heated to ensure complete conversion.

Table 2: Reagents for the Synthesis of the Dioxime Intermediate



Reagent	Molar Ratio (relative to dione)	Purpose
2,3-Dioxo-17 α -methyl-5 α -androstan-17 β -ol	1.0	Starting Material
Hydroxylamine Hydrochloride (NH2OH·HCI)	>2.0	Oximation agent
Base (e.g., Pyridine, Sodium Acetate)	Catalytic to excess	Acid scavenger
Solvent (e.g., Ethanol)	-	Reaction medium

Step 3: Synthesis of Furazabol (Final Product)

The final step is the cyclization of the 2,3-dihydroxyimino intermediate to form the furazan ring.

Experimental Protocol (Based on US Patent 3,245,988):

- A mixture of 0.2 g of 2,3-dihydroxyimino- 17α -methyl- 5α -androstan- 17β -ol and 4 ml of a 5% aqueous solution of potassium hydroxide is heated under reflux for 10 hours.
- · After cooling, the separated product is filtered.
- The crude product is then purified, for example, by recrystallization from a suitable solvent like methanol.

Table 3: Quantitative Data for the Final Cyclization Step



Parameter	Value	Reference
Starting Material	2,3-Dihydroxyimino-17 α -methyl-5 α -androstan-17 β -ol	US Patent 3,245,988
Reagent	5% aqueous Potassium Hydroxide	US Patent 3,245,988
Reaction Time	10 hours	US Patent 3,245,988
Reaction Temperature	Reflux	US Patent 3,245,988
Yield	37%	US Patent 3,245,988

Conclusion

The synthesis of **Furazabol** is a well-established process rooted in classic steroid chemistry. The key steps involve the formation of a 2,3-dione precursor, its conversion to a 2,3-dihydroxyimino intermediate, and a final base-catalyzed cyclization to yield the characteristic furazan ring. While the overall pathway is clear, the optimization of each step, particularly the synthesis of the 2,3-dione intermediate, is crucial for achieving a high overall yield. This guide provides a foundational understanding for researchers and professionals in the field of medicinal chemistry and drug development interested in the synthesis and modification of steroidal compounds. Further research into the detailed experimental conditions for the initial steps would be beneficial for a complete and optimized synthesis protocol.

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